4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[4-(4-Chlorobenzyl)piperazino]-4-oxobutanoic acid is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorobenzyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorobenzyl)piperazino]-4-oxobutanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 4-Chlorobenzyl Group: The piperazine ring is then substituted with a 4-chlorobenzyl group using a nucleophilic substitution reaction.
Attachment of the Butanoic Acid Moiety: The final step involves the attachment of the butanoic acid moiety to the substituted piperazine ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorobenzyl)piperazino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-[4-(4-Chlorobenzyl)piperazino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorobenzyl)piperazino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[4-(4-Chlorobenzyl)piperazino]-4-oxobutanoic acid is unique due to its specific substitution pattern and the presence of both a piperazine ring and a butanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19ClN2O3 |
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Molecular Weight |
310.77 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H19ClN2O3/c16-13-3-1-12(2-4-13)11-17-7-9-18(10-8-17)14(19)5-6-15(20)21/h1-4H,5-11H2,(H,20,21) |
InChI Key |
CKYJBPPKLFBHSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)CCC(=O)O |
Origin of Product |
United States |
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